![molecular formula C9H10N2O B13626794 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound belongs to the class of tricyclic ketones and is characterized by its complex three-ring structure. The presence of the diazynylidene group adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. For example, the use of Lewis acids can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diazynylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diazynylidene group.
Scientific Research Applications
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The diazynylidene group plays a crucial role in its reactivity, allowing it to participate in different chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.0.0,2,5]nonan-7-one: Lacks the diazynylidene group, making it less reactive.
Bicyclo[3.3.1]nonane: A simpler structure with different chemical properties.
Norcaradiene derivatives: Share some structural similarities but differ in reactivity and applications.
Uniqueness
8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one stands out due to its unique three-ring structure and the presence of the diazynylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
8-diazotricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H10N2O/c10-11-7-3-6-4-1-2-5(4)8(6)9(7)12/h4-6,8H,1-3H2 |
InChI Key |
ASTQMJCJQIKFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)C(=[N+]=[N-])C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


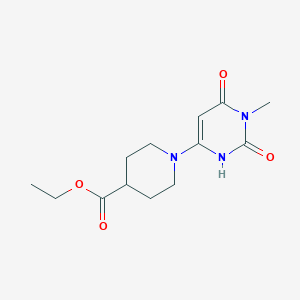
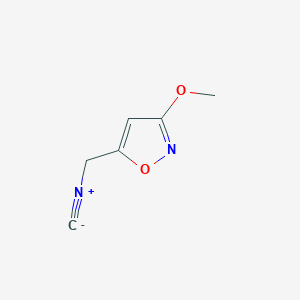
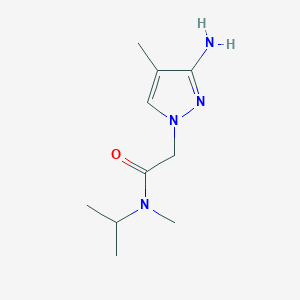
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
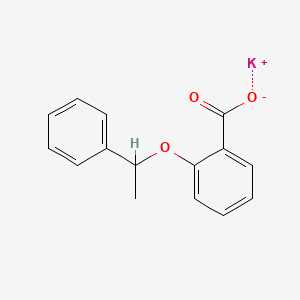
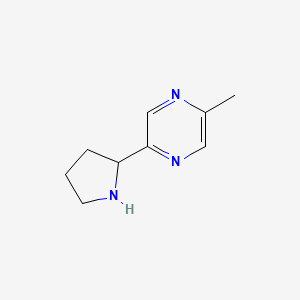
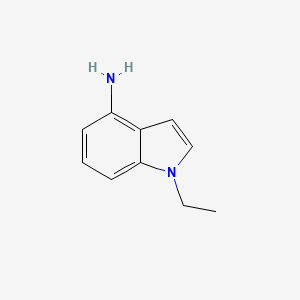
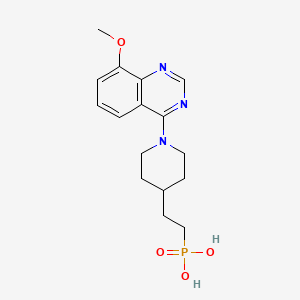
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)

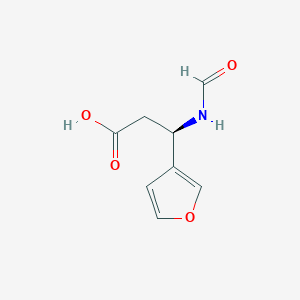
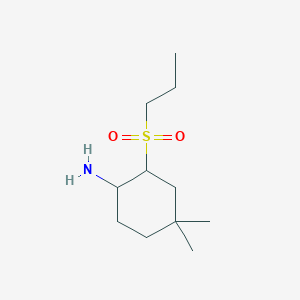
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
